Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate

Description

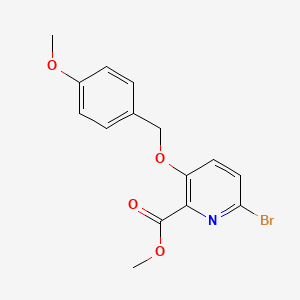

Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate is a heteroaromatic ester featuring a pyridine backbone substituted with a bromine atom at position 6, a methoxybenzyloxy group at position 3, and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sites for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .

Propriétés

IUPAC Name |

methyl 6-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-12-7-8-13(16)17-14(12)15(18)20-2/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFCDCKSZLNMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate is a compound of growing interest due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential anticancer effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine atom at the 6-position and a methoxybenzyloxy group at the 3-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 352.18 g/mol. The compound features an ester linkage that enhances its stability and reactivity, which is crucial for its biological activity.

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity . Research indicates that this compound effectively scavenges free radicals, particularly DPPH (1,1-diphenyl-2-picrylhydrazyl), demonstrating its potential use in food preservation and pharmaceutical applications aimed at oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid (Vitamin C) | 90% |

| Trolox | 80% |

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Similar compounds derived from marine sources have shown promising anticancer properties, indicating that this compound could potentially inhibit cancer cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxicity of this compound on human cancer cell lines, it was observed that:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)

- Concentration Range : 0 - 30 μM

- Results : Significant reduction in cell viability was noted at concentrations above 10 μM.

The mechanism of action appears to involve the modulation of oxidative stress pathways and interference with cellular signaling related to proliferation.

This compound interacts with various biological targets, including enzymes involved in lipid metabolism and oxidative stress pathways. Studies have shown that it may enhance the activity of low-density lipoprotein receptors, which are essential for cholesterol management in the body. This interaction suggests potential applications in treating cardiovascular diseases.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other brominated compounds highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and methoxybenzyloxy groups | Antioxidant, anticancer |

| 5-Bromo-2-(p-tolyloxy)pyridine | Lacks methoxy group | Limited antioxidant activity |

| 2-(4-Methylphenoxy)pyridine | Lacks bromine atom | Antimicrobial properties |

Applications De Recherche Scientifique

Organic Synthesis

Synthetic Utility

Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the preparation of more complex molecules.

Reactions Involving the Compound

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

- Methylation Reactions: The methoxy group can be involved in further methylation processes, leading to the formation of new compounds with potentially enhanced properties.

Research Applications

Chemical Biology

The compound can be utilized in chemical biology for the development of probes or inhibitors targeting specific biological pathways. Its structural features allow for modifications that can enhance selectivity and potency against biological targets.

Case Study: Enzyme Inhibition

Research has indicated that similar compounds can inhibit enzymes like beta-secretase, which is implicated in Alzheimer's disease. While specific studies on this compound are sparse, its structural analogs have been explored for this purpose.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and neuroprotective effects | Development of new therapeutics |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Broadening synthetic methodologies |

| Chemical Biology | Probes or inhibitors for biological pathways | Enhancing understanding of disease mechanisms |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate are best understood through comparison with related picolinate derivatives. Key differences in substituent groups, reactivity, and applications are highlighted below.

Substituent Position and Electronic Effects

- Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5): Bromine at position 5 and a methyl group at position 3. This derivative is used in medicinal chemistry as a scaffold for kinase inhibitors .

- Methyl 6-bromo-3-chloropicolinate (CAS 350602-14-1) : Chlorine at position 3 introduces higher electronegativity, favoring nucleophilic aromatic substitution (SNAr) reactions. Its smaller size compared to methoxybenzyloxy may improve solubility in polar solvents but reduce steric hindrance .

- Methyl 6-bromo-3-(trifluoromethyl)picolinate : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, increasing the compound’s lipophilicity and metabolic stability. This makes it valuable in drug discovery for optimizing pharmacokinetic properties .

Functional Group Reactivity

- Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9): The amino group at position 6 provides a nucleophilic site for coupling reactions, contrasting with the bromine at position 6 in the target compound. This derivative is pivotal in synthesizing fused heterocycles .

Data Tables

Table 1: Structural and Functional Comparison of Picolinate Derivatives

Research Findings and Implications

- Electronic Effects : The 4-methoxybenzyloxy group in the target compound offers moderate electron-donating properties, balancing reactivity and stability. This contrasts with CF₃ (electron-withdrawing) and Cl (electron-withdrawing) substituents in analogues, which alter reaction pathways and product distributions .

- Synthetic Utility : Bromine at position 6 is a common handle for cross-coupling, as seen in the synthesis of acridine derivatives . The methoxybenzyloxy group may act as a protecting group, enabling orthogonal functionalization strategies.

- Safety Considerations : While specific data is lacking, methyl picolinate derivatives require handling under fume hoods with PPE to mitigate respiratory and dermal hazards .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate, and how can reaction conditions be optimized?

A plausible synthetic pathway involves sequential functionalization of the picolinate core. For example:

- Step 1 : Bromination at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

- Step 2 : Protection of the 3-hydroxy group via 4-methoxybenzyl (PMB) ether formation, employing NaH or K₂CO₃ as a base in DMF or THF .

- Step 3 : Methyl esterification using methyl chloride or diazomethane.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of PMB-Cl to ensure complete protection) and temperature (40–60°C for bromination). Catalyst screening (e.g., DMAP for esterification) may improve yields .

Q. How can the structure of this compound be unambiguously confirmed?

Use a combination of:

- NMR Spectroscopy : Compare H and C NMR shifts with predicted values (e.g., aromatic protons at δ 7.5–8.5 ppm for brominated pyridine; PMB-OCH₃ at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺.

- X-ray Crystallography : Resolve positional ambiguity of substituents if crystallization is feasible.

Q. What are the critical physical and chemical properties relevant to experimental handling?

Key properties include:

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane.

- Stability : Hydrolytically sensitive due to ester groups; store under inert atmosphere (N₂/Ar) at 2–8°C .

- Hazards : Potential skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .

Q. What safety protocols are recommended for handling this compound?

- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if dust or aerosols are generated .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

- Storage : Keep in airtight containers, away from oxidizers and strong acids .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of the 4-methoxybenzyloxy group?

- Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis.

- Catalysis : Add catalytic KI to enhance nucleophilicity of the hydroxyl group.

- Temperature Control : Maintain 0–5°C during PMB-Cl addition to reduce side reactions .

- Workup : Extract unreacted PMB-Cl with ethyl acetate and aqueous NaHCO₃.

Q. How can stability studies in different solvents inform experimental design?

- Method : Conduct accelerated degradation studies (e.g., 40°C for 72 hours) in solvents like MeOH, DCM, and water. Monitor via HPLC.

- Findings : Esters hydrolyze faster in protic solvents (e.g., MeOH vs. DCM). Adjust reaction medium to minimize degradation .

Q. What mechanistic insights are critical when using this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The 6-bromo group acts as an electrophilic site for Pd-catalyzed coupling with boronic acids. Key factors:

- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH .

- Steric Effects : The 3-(4-methoxybenzyloxy) group may hinder coupling; use bulky ligands (e.g., SPhos) to enhance reactivity.

Q. How can contradictory NMR data (e.g., signal overlap) be resolved?

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons.

- Dynamic Exchange : Variable-temperature NMR can resolve rotamers or conformational changes affecting splitting patterns .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Exothermic Reactions : Bromination and PMB protection may generate heat. Use jacketed reactors with controlled cooling.

- Purification : Chromatography is impractical at scale; optimize crystallization (e.g., using hexane/EtOAc) .

Q. How can computational methods (e.g., DFT) predict reactivity or degradation pathways?

- Applications :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate hydrolysis kinetics of the ester group under acidic/basic conditions.

- Validation : Compare with experimental LC-MS data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.